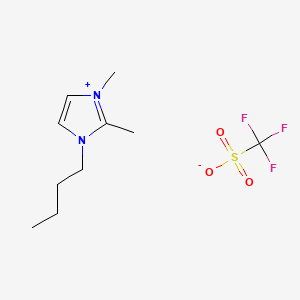

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

概要

説明

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium cation and a trifluoromethanesulfonic acid anion . The molecular weight is 302.32 g/mol .Chemical Reactions Analysis

This compound has been used in the electrochemical CO2 reduction reaction . It has shown promising results, with high Faradaic efficiency and stable operation at high current rates .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 42.0 to 46.0°C . The compound is soluble in methanol .科学的研究の応用

Thermal Stability

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate demonstrates notable thermal stability, making it suitable for high-temperature applications like lubricants, thermal fluids, and solvents for high-temperature organic reactions. Its stability was confirmed through thermogravimetrical analysis, highlighting its potential for applications requiring thermal resilience (Salgado et al., 2013).

Electrochemistry and Batteries

This compound plays a role in the electrochemical context, particularly in metal-air batteries. Its properties affect the oxygen reduction reaction, crucial for battery performance. Its behavior under varying temperatures up to 100°C has been studied, showing potential for use in advanced battery technologies (Gui et al., 2017).

Material Properties

Research has focused on its effect on the density and isothermal compressibility of certain liquids, which is essential for understanding and optimizing material properties in various industrial applications, such as lubricants and solvents (Gaciño et al., 2015).

Supercapacitors

Its application in supercapacitors, particularly when combined with carbon nanomaterials, has been explored. This combination has shown promising results in achieving high capacitance, essential for energy storage and battery technologies (Borges et al., 2012).

Catalysis

The compound is also used in catalysis, particularly in transesterification reactions. Its properties as a green catalyst have been studied, indicating its potential in various chemical synthesis processes (Ziwei, 2009).

Solvent Interactions

Understanding its interactions with other solvents, such as toluene, is crucial for its use in various chemical processes. These interactions have been studied using NMR and molecular simulation to understand better how this ionic liquid behaves in different solute-solvent systems (Gutel et al., 2009).

Ionic Liquids Synthesis

Itserves as a key component in synthesizing other ionic liquids, offering a template for creating new compounds with unique properties for various applications. This aspect of synthesis is critical in the field of green chemistry and the development of sustainable materials (Wei & Men, 2019).

Tribological Properties

The compound exhibits significant tribological properties, particularly in steel-steel contact scenarios. Its use as a lubricant has been explored, demonstrating reduced friction and wear, which is essential for engineering and mechanical applications (López Sánchez et al., 2014).

Environmental Impact

Studies have also been conducted on its ecological effects, particularly on soil microbial activity and tree seed germination. Understanding these impacts is crucial for assessing the environmental safety of using this compound in various applications (Salgado et al., 2015).

Polymer Electrolytes

In the realm of polymer electrolytes, its addition has shown to improve ionic conductivity, an important factor in the performance of devices like batteries and fuel cells (Sim et al., 2014).

Electrocatalysis

Its role in electrocatalysis has been explored, particularly in the context of glucose sensors, demonstrating its potential in developing more efficient and sensitive electrochemical sensors (Wei-liang, 2009).

Chemical Structure and Transport

The influence of its chemical structure on transport properties and reactions, such as the oxygen reduction reaction, is critical for optimizing processes in electrochemistry and battery technology (Gui et al., 2017).

Microbial and Plant Studies

Research has also delved into its effects on microbial activity in soils and plant seed germination, contributing to a broader understanding of its environmental impact and potential applications in agriculture and environmental sciences (Salgado et al., 2015).

Safety and Hazards

将来の方向性

Further investigation of the scope and limitations of this compound, especially optimization of the combination of imidazolium cation and anion, could make it even more beneficial . It has shown promise in the field of electrochemical CO2 reduction, which opens the way for a prospective process scale-up .

特性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOGGGZFEJTGPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049356 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

765910-73-4 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

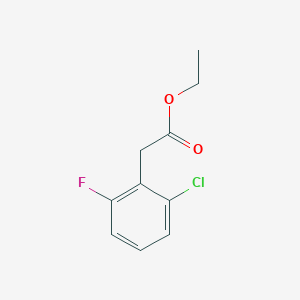

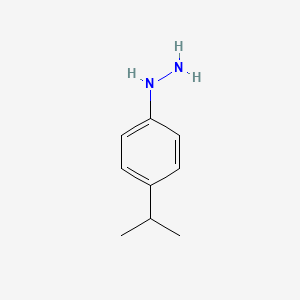

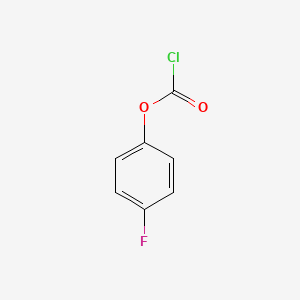

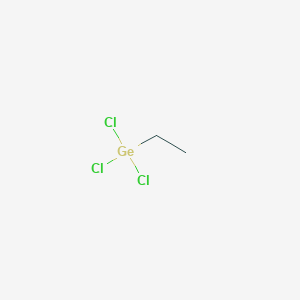

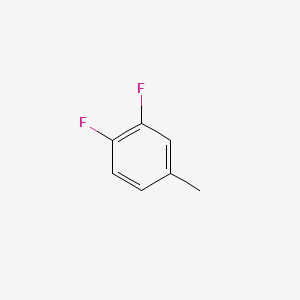

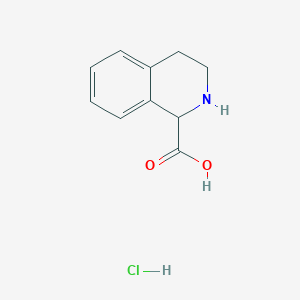

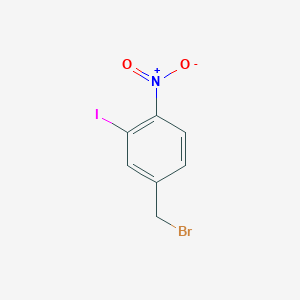

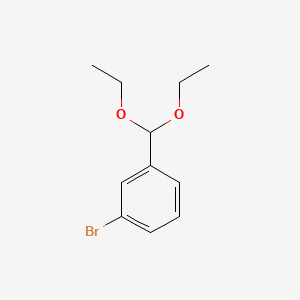

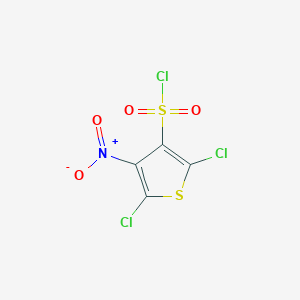

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate affect the Oxygen Reduction Reaction (ORR) pathway in comparison to traditional aqueous media?

A1: In contrast to aqueous media, neat this compound (C4dMImTf) facilitates a single-electron ORR pathway for both platinum and glassy carbon electrodes. This difference arises from the aprotic nature of C4dMImTf, limiting the availability of protons essential for the multi-electron reduction process observed in aqueous environments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。